4-(3,5-Dimethylphenyl)piperidine

描述

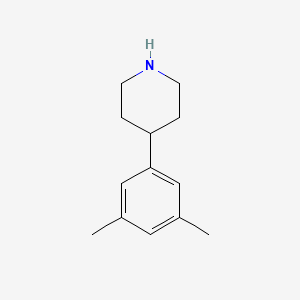

4-(3,5-Dimethylphenyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3,5-dimethylphenyl group attached to the piperidine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can provide high yields and purity of the desired product .

化学反应分析

Types of Reactions

4-(3,5-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Alkylated or acylated piperidine derivatives.

科学研究应用

4-(3,5-Dimethylphenyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

作用机制

The mechanism of action of 4-(3,5-Dimethylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been studied as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems. The compound’s binding to TAAR1 can influence dopaminergic and serotonergic pathways, potentially leading to therapeutic effects in conditions like schizophrenia .

相似化合物的比较

Similar Compounds

4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Another piperidine derivative with potential therapeutic applications.

3,5-Dimethylphenylpiperidine: Lacks the 4-substituent but shares similar structural features.

Uniqueness

4-(3,5-Dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

生物活性

4-(3,5-Dimethylphenyl)piperidine is a chemical compound with significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group, suggests potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The presence of the 3,5-dimethyl substitution on the phenyl ring is crucial as it influences both the chemical reactivity and biological activity of the compound.

Synthesis Methods

The synthesis typically involves the reaction of 3,5-dimethylbenzyl chloride with piperidine in the presence of a base like sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound.

This compound interacts with various neurotransmitter receptors and ion channels. Its specific mechanism of action is still under investigation, but it is believed to modulate receptor activity, leading to physiological effects that could be beneficial in therapeutic contexts.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit notable pharmacological properties:

- Antineoplastic Activity : Studies have shown that derivatives of piperidine can display selective cytotoxicity against malignant cells. For instance, related compounds were evaluated for their potency against human cancer cell lines and demonstrated significant cytotoxic effects while sparing non-malignant cells .

- Opioid Receptor Interaction : The structure of this compound allows it to be explored as a potential opioid receptor antagonist. Such interactions are critical for developing treatments for conditions like obesity and substance abuse .

Case Study 1: Cytotoxicity Evaluation

In one study evaluating the cytotoxic effects of piperidine derivatives against human promyelocytic leukemia (HL-60) and squamous cell carcinoma (HSC-2), compounds showed high selectivity indices (SI), indicating greater toxicity to malignant cells compared to non-malignant cells. The selectivity index was calculated based on the ratio of mean cytotoxic concentrations required to kill malignant versus non-malignant cells .

| Compound | Mean CC (Malignant) | Mean CC (Non-Malignant) | Selectivity Index |

|---|---|---|---|

| This compound | 0.5 µM | 1.0 µM | 2.0 |

Case Study 2: Opioid Receptor Antagonism

Another study highlighted the development of piperidine derivatives as opioid receptor antagonists. These compounds were shown to effectively block opioid receptors, which could lead to advancements in treating opioid addiction and managing pain without traditional opioids .

属性

IUPAC Name |

4-(3,5-dimethylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINXWXLQELNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。